molecular formula C9H11IO2 B14123988 2-Propanol, 1-iodo-3-phenoxy- CAS No. 129501-25-3

2-Propanol, 1-iodo-3-phenoxy-

Cat. No.: B14123988
CAS No.: 129501-25-3
M. Wt: 278.09 g/mol
InChI Key: XWBJMMPMDOGFCW-UHFFFAOYSA-N
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Description

1-iodo-3-phenoxypropan-2-ol is an organic compound with the molecular formula C9H11IO2 It is a derivative of phenoxypropanol, where an iodine atom is substituted at the first carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-iodo-3-phenoxypropan-2-ol can be synthesized through the iodination of 1-phenoxypropan-2-ol. The iodination process typically involves the use of iodine and a suitable oxidizing agent under controlled conditions. One common method involves the reaction of 1-phenoxypropan-2-ol with iodine and a base such as potassium carbonate in an organic solvent like acetone. The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of 1-iodo-3-phenoxypropan-2-ol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction time to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-iodo-3-phenoxypropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted phenoxypropanols depending on the nucleophile used.

    Oxidation Reactions: Products include phenoxypropanone or phenoxypropanal.

    Reduction Reactions: The major product is 1-phenoxypropan-2-ol.

Scientific Research Applications

1-iodo-3-phenoxypropan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-iodo-3-phenoxypropan-2-ol involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s reactivity and interactions with biological molecules. The hydroxyl group can form hydrogen bonds, further affecting its biological activity. The compound’s effects are mediated through its ability to modify the structure and function of target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The iodine atom enhances the compound’s ability to participate in halogen bonding and substitution reactions, making it valuable in synthetic chemistry and potential biological applications.

Properties

IUPAC Name

1-iodo-3-phenoxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBJMMPMDOGFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(CI)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472494
Record name 2-Propanol, 1-iodo-3-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129501-25-3
Record name 2-Propanol, 1-iodo-3-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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